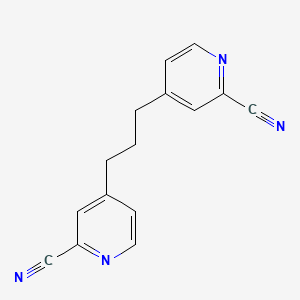
4,4'-(Propane-1,3-diyl)di(pyridine-2-carbonitrile)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Propane-1,3-diyl)di(pyridine-2-carbonitrile) is a chemical compound with the molecular formula C13H14N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes two pyridine rings connected by a propane-1,3-diyl bridge, each bearing a carbonitrile group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-1,3-diyl)di(pyridine-2-carbonitrile) typically involves the reaction of 4-cyanopyridine with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the pyridine ring attacks the carbon atom of the 1,3-dibromopropane, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Propane-1,3-diyl)di(pyridine-2-carbonitrile) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonitrile groups to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
4,4’-(Propane-1,3-diyl)di(pyridine-2-carbonitrile) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4’-(Propane-1,3-diyl)di(pyridine-2-carbonitrile) depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The carbonitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Di(4-pyridyl)propane: Similar structure but lacks the carbonitrile groups.
4-Cyanopyridine: Contains a single pyridine ring with a carbonitrile group.
4,4’-Trimethylenedipiperidine: Contains piperidine rings instead of pyridine.
Uniqueness
4,4’-(Propane-1,3-diyl)di(pyridine-2-carbonitrile) is unique due to the presence of two pyridine rings connected by a propane-1,3-diyl bridge, each bearing a carbonitrile group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
112988-01-9 |
|---|---|
Formule moléculaire |
C15H12N4 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
4-[3-(2-cyanopyridin-4-yl)propyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C15H12N4/c16-10-14-8-12(4-6-18-14)2-1-3-13-5-7-19-15(9-13)11-17/h4-9H,1-3H2 |
Clé InChI |
JGEWCHIAEAKPFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1CCCC2=CC(=NC=C2)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid](/img/structure/B14309828.png)
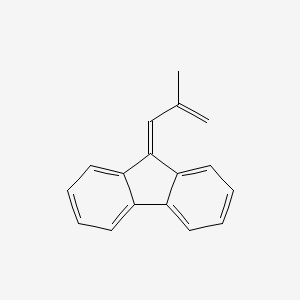
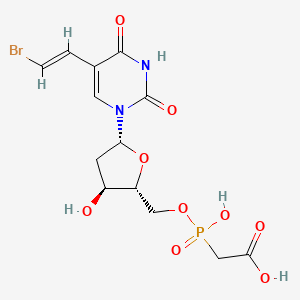
![4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol](/img/structure/B14309849.png)

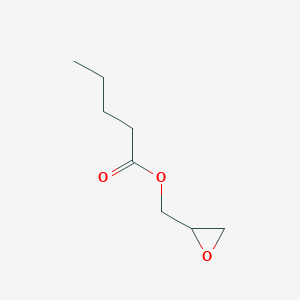

![O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate](/img/structure/B14309860.png)
![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)
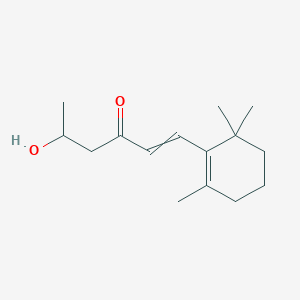
![N-[(4-Methylphenyl)methylidene]hypochlorous amide](/img/structure/B14309876.png)


![1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14309888.png)
